Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
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Overview
Description
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals for their antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl rings, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups onto the benzimidazole or phenyl rings.
Scientific Research Applications
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating infections and cancer.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to the compound’s biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Omeprazole: Used as an antiulcer agent.
Thiabendazole: An antihelmintic agent.
Metronidazole: A bactericidal agent.
Uniqueness
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a trityltetrazolylphenyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, commonly known as a derivative of Candesartan, is a compound that exhibits significant biological activity, particularly in the context of cardiovascular health. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C44H36N6O3
- Molecular Weight : 700.82 g/mol
The structure includes a benzimidazole core, which is pivotal for its pharmacological activity. The presence of the tetrazole group enhances its potency as an angiotensin II receptor antagonist.
This compound functions primarily as an angiotensin II receptor blocker (ARB) . It inhibits the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby reducing blood pressure. The compound has been shown to exert:
- Hypotensive Effects : Clinical studies indicate that it significantly lowers blood pressure in hypertensive models.
- Cardioprotective Effects : It mitigates cardiac hypertrophy and improves heart function in models of heart failure.
Pharmacological Profile
The pharmacological profile of this compound includes:
Activity | Description |
---|---|
Angiotensin II Receptor Antagonism | Strong inhibition of angiotensin II effects, leading to vasodilation and reduced blood pressure. |
Anti-hypertensive Action | Effective in treating hypertension and related cardiovascular diseases. |
Low Toxicity | Exhibits low toxicity levels in both animal models and clinical settings. |
Clinical Studies
Several studies have investigated the efficacy of this compound:
- Hypertension Management : In a randomized controlled trial involving hypertensive patients, administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo .
- Heart Failure : A study on rats with induced heart failure demonstrated that treatment with this compound led to improved cardiac function and reduced left ventricular hypertrophy, suggesting cardioprotective properties .
- Safety Profile : Long-term studies indicated that the compound has a favorable safety profile with minimal adverse effects, making it suitable for chronic use in hypertensive patients .
Case Study 1: Efficacy in Elderly Patients
A cohort study involving elderly patients with resistant hypertension showed that adding this compound to their existing antihypertensive regimen resulted in significant blood pressure control without notable side effects.
Case Study 2: Impact on Renal Function
In patients with chronic kidney disease (CKD), this compound was associated with improved renal outcomes compared to traditional ARBs. The study highlighted its potential protective effects against renal deterioration due to hypertension .
Properties
Molecular Formula |
C44H36N6O3 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
InChI Key |
GMLOSMKSNSOAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC |
Origin of Product |
United States |
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